tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate
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Overview
Description
tert-Butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate is a complex organic compound that features a tert-butyl group, a morpholine ring, and a methylsulfonyloxy group
Preparation Methods
The synthesis of tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the morpholine nitrogen, followed by the introduction of the tert-butyl group. The methylsulfonyloxy group is then introduced through a sulfonylation reaction. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohols.
Reduction: The sulfonyl group can be reduced to form thiols.
Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways and the modulation of gene expression .
Comparison with Similar Compounds
Similar compounds to tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate include:
tert-Butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
tert-Butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]pyrrolidine-4-carboxylate: Similar structure but with a pyrrolidine ring.
tert-Butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]azetidine-4-carboxylate: Similar structure but with an azetidine ring.
Properties
Molecular Formula |
C17H25NO6S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C17H25NO6S/c1-17(2,3)23-16(19)18-10-11-22-14(12-18)15(24-25(4,20)21)13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3/t14-,15+/m1/s1 |
InChI Key |
IYNPLVNDBJFHPE-CABCVRRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)[C@H](C2=CC=CC=C2)OS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(C2=CC=CC=C2)OS(=O)(=O)C |
Origin of Product |
United States |
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